molecular formula C7H6BrClO B1441525 3-bromo-5-chloro-2-methylphenol CAS No. 1082040-46-7

3-bromo-5-chloro-2-methylphenol

Cat. No.: B1441525
CAS No.: 1082040-46-7
M. Wt: 221.48 g/mol
InChI Key: SZTOIROWIFCPRY-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-2-methylphenol is an aromatic organic compound with the molecular formula C7H6BrClO It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and hydroxyl groups

Biochemical Analysis

Biochemical Properties

2-Bromo-4-chloro-6-hydroxytoluene plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 2-Bromo-4-chloro-6-hydroxytoluene on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the expression of genes involved in oxidative stress responses. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 2-Bromo-4-chloro-6-hydroxytoluene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-chloro-6-hydroxytoluene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while it remains relatively stable under certain conditions, prolonged exposure can lead to its degradation, which may alter its biological activity. Long-term studies in vitro and in vivo have indicated that its effects on cellular function can vary, with some cells showing adaptive responses over time .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-chloro-6-hydroxytoluene in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

2-Bromo-4-chloro-6-hydroxytoluene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, 2-Bromo-4-chloro-6-hydroxytoluene is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within cells can be influenced by its chemical properties, such as its hydrophobicity or affinity for certain cellular compartments .

Subcellular Localization

The subcellular localization of 2-Bromo-4-chloro-6-hydroxytoluene can significantly impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its precise biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-chloro-2-methylphenol typically involves the halogenation of 4-chloro-2-methylphenol. The process includes:

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or chloroform, under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield .

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones.

    Reduction: The bromine and chlorine substituents can be reduced to form dehalogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Scientific Research Applications

3-bromo-5-chloro-2-methylphenol has several applications in scientific research:

Comparison with Similar Compounds

    2-Bromo-4-chloro-6-fluoroaniline: Another halogenated aromatic compound with similar structural features.

    Cresols: A group of methylphenols with varying positions of hydroxyl and methyl groups.

Properties

IUPAC Name

3-bromo-5-chloro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-6(8)2-5(9)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTOIROWIFCPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295991
Record name Phenol, 3-bromo-5-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-46-7
Record name Phenol, 3-bromo-5-chloro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-bromo-5-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloro-2-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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